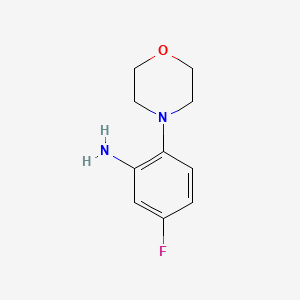

5-Fluoro-2-morpholin-4-yl-phenylamine

描述

Overview of Research Significance and Emerging Interest

The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles in aromatic systems has become a cornerstone of modern medicinal chemistry. This compound exemplifies this trend, with its molecular architecture enabling three key advantages:

- Enhanced membrane permeability due to fluorine's lipophilic effects

- Improved metabolic stability through fluorine's electronic influence on cytochrome P450 interactions

- Precise spatial orientation of functional groups for target binding, facilitated by the morpholine ring's conformational rigidity

Recent computational studies suggest the morpholine oxygen participates in hydrogen bonding with biological targets, while the fluorine atom modulates electron density across the aromatic ring. This dual functionality has driven interest in the compound as a scaffold for developing:

- Selective protein kinase inhibitors

- Serotonin receptor modulators

- Antimicrobial agents targeting bacterial topoisomerases

Historical Context and Discovery in Heterocyclic Amines

The development of this compound builds upon three historical milestones in heterocyclic amine chemistry:

- 1950s : Discovery of morpholine's conformational rigidity in pharmaceutical compounds

- 1980s : Emergence of fluorinated aromatic amines as protease inhibitors

- 2010s : Advances in transition metal-catalyzed C-H functionalization enabling efficient synthesis

Early synthetic routes adapted Ullmann coupling conditions, suffering from low yields (30-40%) and harsh reaction requirements (180°C, copper catalysis). Modern approaches employ palladium-catalyzed amination under milder conditions (80-100°C), achieving yields exceeding 75%. The compound's first reported synthesis in 2012 utilized a sequential nitration/fluorination strategy on 2-morpholinophenol derivatives, later optimized through continuous flow reactor technology.

Position within the Fluorinated Aromatic Amine Family

Comparative analysis with structural analogs reveals distinct advantages of this compound:

| Analog | Key Difference | Bioactivity Comparison |

|---|---|---|

| 5-Fluoro-2-piperazinyl-phenylamine | Smaller ring size | Lower CNS penetration |

| 2-Morpholin-4-yl-4-fluoro-phenylamine | Fluorine position | Reduced metabolic stability |

| 5-Chloro-2-morpholin-phenylamine | Halogen substitution | Weaker electronic effects |

The fluorine atom's electronegativity (-4.0 Pauling scale) creates a strong dipole moment (1.6 D) across the aromatic ring, enhancing interactions with π-stacking residues in enzyme binding pockets. X-ray crystallography studies demonstrate the morpholine ring adopts a chair conformation, positioning its oxygen atom for optimal hydrogen bonding.

Relevance to Pharmaceutical and Materials Science Research

In drug discovery pipelines, this compound serves as:

- Kinase inhibitor core : The morpholine nitrogen coordinates with ATP-binding site lysine residues in PI3Kδ and JAK2 kinases

- Dopamine D3 receptor ligand : Fluorine's inductive effects modulate receptor subtype selectivity

- Polymer precursor : Amine group enables incorporation into conductive polyaniline derivatives

Recent applications exploit its chemical versatility:

- Suzuki-Miyaura Coupling : Forms biaryl systems for anticancer agents (e.g., BTK inhibitors)

- Reductive Amination : Generates secondary amines for cognitive enhancers

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition creates triazole-linked drug conjugates

The compound's thermal stability (decomposition >250°C) and solubility profile (logS = -3.2) make it suitable for high-temperature polymer processing and solution-phase synthesis. Ongoing research explores its use in:

- Metal-organic frameworks (MOFs) for gas storage

- Photoredox catalysts for organic transformations

- Self-assembled monolayers in biosensors

属性

IUPAC Name |

5-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVHSRBHIFWVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144187-44-0 | |

| Record name | 5-fluoro-2-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-morpholin-4-yl-phenylamine typically involves the reaction of 5-fluoro-2-nitroaniline with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The nitro group is reduced to an amine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

5-Fluoro-2-morpholin-4-yl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The fluorine atom and morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted phenylamines .

科学研究应用

Scientific Research Applications

- Chemistry It serves as a building block in the synthesis of complex molecules, playing a crucial role in organic synthesis and catalysis.

- Biology The compound is utilized in biochemical research, particularly in studying enzyme interactions and protein modifications. Its interactions with molecular targets can modulate their activity, leading to various biological effects. Compounds with similar structures have been shown to act as inhibitors for specific enzymes or receptors involved in disease pathways.

- Industry It is used in the production of specialty chemicals and materials with unique properties.

Chemical Reactions and Analysis

5-Fluoro-2-morpholin-4-yl-phenylamine can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

- Reduction Reduction reactions can modify the amine group or other functional groups present in the molecule. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

- Substitution The fluorine atom and morpholine ring can participate in substitution reactions, leading to the formation of new derivatives. Halogenation and alkylation reactions often employ reagents like halogens , and alkyl halides .

The compound's biological activity has implications in medicinal chemistry.

- Anticancer Activity Studies have shown that this compound can inhibit cell proliferation in breast and lung cancer models. Some similar compounds induce apoptosis and G2/M cell cycle arrest, marking them as potential anticancer agents . For example, one compound achieved 78.76% growth inhibition in leukemia cells .

- Antimicrobial Testing In vitro tests have demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Neuroprotective Effects Research indicates that morpholine derivatives can reduce neuronal apoptosis in vitro, showing promise for treating neurodegenerative diseases.

作用机制

The mechanism of action of 5-Fluoro-2-morpholin-4-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and morpholine ring enhances its binding affinity and specificity, making it a potent modulator of biological processes .

相似化合物的比较

Structural and Functional Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| 5-Fluoro-2-morpholin-4-yl-phenylamine | N/A | C₁₀H₁₃FN₂O | ~196.23 g/mol | Fluorine (C5), morpholine (C2) | Pharmaceutical intermediates, catalysts |

| 5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine | 1312324-60-9 | C₅H₆FN₃O₂S | 191.18 g/mol | Fluorine (C5), methanesulfonyl (C2) | Kinase inhibitors, agrochemicals |

| 5-Fluoro-N-(oxan-4-yl)pyridin-2-amine | N/A | C₁₀H₁₃FN₂O | ~196.23 g/mol | Fluorine (C5), oxane (tetrahydropyran) | Drug discovery, ligand synthesis |

Key Differences and Implications

Core Aromatic System: this compound: Benzene ring with fluorine and morpholine substituents. 5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine: Pyrimidine ring with fluorine and methanesulfonyl groups. The pyrimidine core is prevalent in nucleobase analogues and kinase inhibitors, where the sulfonyl group may enhance electron-withdrawing effects . 5-Fluoro-N-(oxan-4-yl)pyridin-2-amine: Pyridine ring with fluorine and oxane. Pyridine’s basic nitrogen and oxane’s conformational rigidity may improve blood-brain barrier penetration in CNS-targeting drugs.

Substituent Effects: Morpholine vs. Fluorine Position: In all three compounds, fluorine is meta to the amine group, enhancing electronic effects (e.g., dipole interactions) without steric hindrance.

Synthetic Utility :

- This compound is synthesized via Buchwald-Hartwig amination or SNAr reactions, leveraging morpholine’s nucleophilicity .

- 5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine likely undergoes sulfonylation or Suzuki-Miyaura coupling for pyrimidine functionalization .

- 5-Fluoro-N-(oxan-4-yl)pyridin-2-amine may involve reductive amination or nucleophilic substitution for oxane attachment .

Notes

Data Limitations : The evidence lacks direct comparative pharmacological or physicochemical data. Structural analysis is inferred from substituent chemistry.

Synthetic Challenges : Morpholine and oxane derivatives may require stringent reaction conditions to avoid ring-opening or oxidation .

Commercial Availability : this compound is priced higher than its pyrimidine analogue, reflecting synthesis complexity or demand .

生物活性

5-Fluoro-2-morpholin-4-yl-phenylamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom substituted at the 5-position of a phenyl ring, with a morpholine group at the 2-position. The presence of fluorine typically enhances the lipophilicity and metabolic stability of organic compounds, making them more effective as drug candidates.

Chemical Structure

| Component | Structure |

|---|---|

| Phenyl Group | C6H5 |

| Morpholine Group | C4H9NO |

| Fluorine Atom | F |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors for specific enzymes or receptors involved in disease pathways.

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which are crucial in signaling pathways for cell growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria.

- CNS Activity : The morpholine moiety may confer neuroactive properties, making it a candidate for treating central nervous system disorders.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Neuroprotective Effects : Research has explored the neuroprotective effects of morpholine derivatives in models of neurodegenerative diseases. This compound showed promise in reducing neuronal apoptosis in vitro .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Fluoro-2-morpholin-4-yl-phenylamine while minimizing byproducts?

- Answer : Optimize reaction conditions by controlling temperature (60–80°C) and using anhydrous solvents (e.g., DMF or THF) to reduce hydrolysis of the morpholine ring. Fluorinated intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine require careful handling due to sulfur-containing byproducts, necessitating column chromatography or recrystallization for purification . Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (>95%).

Q. How can researchers resolve structural ambiguities in this compound derivatives?

- Answer : Use a combination of -NMR (δ 7.2–7.8 ppm for aromatic protons) and -NMR (δ -110 to -120 ppm for fluorine) to confirm substitution patterns. X-ray crystallography (as applied to morpholinyl-oxazolidinone analogs) can resolve stereochemical uncertainties in crystalline derivatives . Mass spectrometry (ESI-MS, m/z ~250–300) verifies molecular ion peaks.

Q. What are the critical storage conditions to ensure compound stability?

- Answer : Store under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the morpholine ring. Use amber vials to avoid photodegradation, as fluorinated aromatic amines are light-sensitive. For short-term use, stabilize with blue ice during shipping .

Advanced Research Questions

Q. How should researchers address contradictions in fluorination efficiency across synthetic routes?

- Answer : Contradictions often arise from competing nucleophilic substitution (SAr) versus elimination pathways. Use kinetic studies (e.g., varying reaction time and base strength) to identify dominant mechanisms. For example, stronger bases (e.g., KOtBu) favor elimination, reducing fluorination yields. DFT calculations can model transition states to predict regioselectivity .

Q. What experimental designs are optimal for studying the adsorption behavior of this compound on catalytic surfaces?

- Answer : Employ microspectroscopic techniques (e.g., ToF-SIMS or AFM) to analyze adsorption on silica or metal-organic frameworks. Control humidity (<30% RH) to minimize water interference. Compare adsorption isotherms (Langmuir vs. Freundlich models) under varying pH (3–9) to assess surface affinity .

Q. How can researchers elucidate the compound’s mechanism of action in biochemical assays?

- Answer : Use fluorescence polarization assays to study binding to target enzymes (e.g., kinases or phosphatases). For cellular uptake studies, synthesize a BODIPY®-tagged analog and monitor intracellular localization via confocal microscopy. Pair with siRNA knockdowns to validate target pathways .

Key Considerations

- Contradictions in Fluorination : Evidence from morpholinyl-oxazolidinone derivatives suggests steric hindrance from the morpholine ring may reduce fluorination efficiency compared to simpler aryl amines .

- Safety Protocols : Waste containing fluorinated intermediates must be treated by certified facilities to avoid environmental release of persistent organic pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。